7-Chloro-4-methoxyisoquinolin-1(2H)-one

HCV NS3/4A protease inhibitor Pharmacokinetics Isoquinoline vs. quinoline

7-Chloro-4-methoxyisoquinolin-1(2H)-one (CAS 630423-35-7) is a heterocyclic isoquinolinone derivative bearing a chlorine atom at the 7-position and a methoxy group at the 4-position of the isoquinoline ring system. This specific substitution pattern is critical to its role as a key intermediate in the synthesis of asunaprevir (BMS-650032), an orally efficacious HCV NS3/4A protease inhibitor approved for the treatment of chronic hepatitis C virus infection.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 630423-35-7
Cat. No. B1370839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-methoxyisoquinolin-1(2H)-one
CAS630423-35-7
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESCOC1=CNC(=O)C2=C1C=CC(=C2)Cl
InChIInChI=1S/C10H8ClNO2/c1-14-9-5-12-10(13)8-4-6(11)2-3-7(8)9/h2-5H,1H3,(H,12,13)
InChIKeyJLRCBNLADGATRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-methoxyisoquinolin-1(2H)-one (CAS 630423-35-7): A Differentiated Isoquinolinone Intermediate for HCV Protease Inhibitor Synthesis


7-Chloro-4-methoxyisoquinolin-1(2H)-one (CAS 630423-35-7) is a heterocyclic isoquinolinone derivative bearing a chlorine atom at the 7-position and a methoxy group at the 4-position of the isoquinoline ring system . This specific substitution pattern is critical to its role as a key intermediate in the synthesis of asunaprevir (BMS-650032), an orally efficacious HCV NS3/4A protease inhibitor approved for the treatment of chronic hepatitis C virus infection [1]. The compound serves as the penultimate intermediate that is chlorinated with POCl3 to afford 1,7-dichloro-4-methoxyisoquinoline, which is then coupled to the pyrrolidine core to complete the asunaprevir structure [2].

Why Generic Isoquinolinone Substitution Fails for 7-Chloro-4-methoxyisoquinolin-1(2H)-one-Dependent Applications


Isoquinolinone derivatives are often treated as interchangeable building blocks, but the specific 7-chloro-4-methoxy substitution pattern on the isoquinolinone core determines pharmacokinetic (PK) and potency outcomes that cannot be replicated by analogs with different substitution patterns or heterocyclic cores. Systematic SAR studies in the asunaprevir discovery program demonstrated that even minor changes—such as moving the methoxy group from C4 to C6 or replacing chlorine with hydrogen—profoundly altered systemic exposure (AUC) and liver concentrations in rats [1]. Furthermore, the isoquinoline core itself conferred approximately 700-fold higher plasma exposure compared to the matched 4-substituted quinoline isomer, highlighting that the heterocyclic scaffold is not substitutable [2]. These data underscore that 7-chloro-4-methoxyisoquinolin-1(2H)-one occupies a unique position in the structure-activity landscape that cannot be captured by generic in-class replacements.

Quantitative Differentiation Evidence for 7-Chloro-4-methoxyisoquinolin-1(2H)-one Against Closest Analogs and Alternatives


1-Substituted Isoquinoline P2* Element Confers ~700-Fold Higher Plasma AUC Over 4-Substituted Quinoline Isomer in Rat

Comparison of the PK profile of compound 30 (1-substituted isoquinoline-based) with its matched 4-substituted quinoline isomer 25 revealed that plasma exposure (AUC over 4 h) of 30 was approximately 700-fold higher than that of 25 (10.4 μM·h vs. 0.015 μM·h), while 4-h liver levels were approximately 100-fold higher (64,710 ng/g vs. 620 ng/g) [1]. Both compounds exhibited similar antiviral potency (GT-1a IC50: 2 nM vs. 5 nM), but the isoquinoline core provided a dramatically superior PK profile.

HCV NS3/4A protease inhibitor Pharmacokinetics Isoquinoline vs. quinoline

7-Chloro Substitution on Isoquinoline Ring Increases Plasma AUC by 2.3-Fold Compared to 6-Methoxy Substitution in Rat

In the SAR exploration of isoquinoline P2* substitution patterns, compound 35 bearing a 7-chloro substituent (R2=Cl) achieved a plasma AUC of 5.50 μM·h, representing a 2.33-fold improvement over compound 34 bearing a 6-methoxy substituent (R2=OCH3; AUC = 2.36 μM·h) [1]. This advantage occurred despite similar antiviral potency (GT-1a IC50 = 1 nM for both), highlighting that the 7-chloro substituent delivers a PK advantage that is decoupled from intrinsic potency.

HCV NS3/4A protease inhibitor Structure-activity relationship Pharmacokinetic optimization

4-Methoxy Substitution on Isoquinoline Ring Provides Optimal Oral Bioavailability (F=20%) Compared to Other Substituents (F=6–9%)

Compound 33 bearing a 4-methoxy substituent (R1=OCH3) exhibited an oral bioavailability (F) of 20% in rat, whereas compound 34 (6-OCH3, R2=OCH3) showed only 9% and compound 35 (7-Cl, R2=Cl) showed 6% [1]. This represents a 2.2- to 3.3-fold higher oral bioavailability conferred specifically by the 4-methoxy substitution, indicating that the 4-methoxy group is the primary driver of oral absorption in this isoquinoline series.

Oral bioavailability Isoquinoline substitution Pharmacokinetic optimization

7-Chloro-4-methoxyisoquinolin-1(2H)-one is the Specified Penultimate Intermediate in the Published Asunaprevir Synthetic Route

In the published asunaprevir synthesis, 7-chloro-4-methoxyisoquinolin-1(2H)-one (XXIII) is the essential intermediate that undergoes chlorination with POCl3 in refluxing DMF to yield 1,7-dichloro-4-methoxyisoquinoline (XXI), which then couples to the pyrrolidine core to complete the drug substance [1]. Alternative isoquinolinone analogs with different substitution patterns (e.g., 5-chloro-4-methoxy, 7-chloro-6-methoxy, or unsubstituted isoquinolinone) would require distinct synthetic routes and may not be directly compatible with the optimized coupling protocols established for this specific intermediate, increasing development time, cost, and regulatory burden.

Asunaprevir synthesis Key intermediate Process chemistry

Commercial Availability at ≥95% Purity with Batch-Specific QC Documentation from Multiple Reputable Suppliers

7-Chloro-4-methoxyisoquinolin-1(2H)-one is stocked by multiple reputable vendors with standard purity specifications of ≥95% (AKSci , Bidepharm , Apollo Scientific, Aladdin ). Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analysis . Aladdin offers the compound at 97% purity . In contrast, less common positional isomers such as 5-chloro-4-methoxyisoquinolin-1(2H)-one (CAS 1409965-24-7) are available from fewer suppliers with less comprehensive QC documentation, potentially introducing procurement delays and quality risks.

Commercial availability Quality control Purity documentation

Best-Fit Application Scenarios for 7-Chloro-4-methoxyisoquinolin-1(2H)-one Based on Quantitative Differentiation Evidence


HCV NS3/4A Protease Inhibitor Development: Synthesis of Asunaprevir and Structurally Related Tripeptidic Acyl Sulfonamide Inhibitors

7-Chloro-4-methoxyisoquinolin-1(2H)-one is the established penultimate intermediate in the synthesis of asunaprevir, a clinically approved HCV NS3/4A protease inhibitor [1]. The compound embodies the optimal substitution pattern identified through extensive SAR: the 4-methoxy group drives oral bioavailability (F=20% vs. 6–9% for alternatives), the 7-chloro substituent provides superior plasma AUC (5.50 μM·h vs. 2.36 μM·h for 6-OCH3), and the isoquinoline core delivers approximately 700-fold higher systemic exposure than the matched quinoline isomer [2]. For medicinal chemistry teams developing next-generation HCV protease inhibitors or exploring the isoquinoline P2* pharmacophore, this intermediate provides a direct entry point to compounds with pre-validated PK properties, reducing the need for de novo SAR exploration of the P2* moiety .

Pharmacokinetic Benchmarking of Isoquinoline-Based Drug Candidates: A Scaffold with Validated Oral Exposure and Liver Distribution Parameters

The extensive PK characterization of isoquinoline-substituted tripeptidic acyl sulfonamides provides well-defined benchmarks for evaluating new isoquinoline-based drug candidates [1]. The isoquinoline core has demonstrated plasma AUC values of up to 10.4 μM·h and liver concentrations of 64,710 ng/g at 4 h post-dose in rats, representing a 100- to 700-fold advantage over the quinoline isostere [2]. The specific 7-chloro-4-methoxy substitution pattern has been characterized for clearance (7 mL/min/kg), half-life (6.6 h), and volume of distribution, providing reference parameters that can guide the PK optimization of new chemical entities incorporating this scaffold . Researchers can deploy 7-chloro-4-methoxyisoquinolin-1(2H)-one as a starting material to generate focused libraries that explore modifications while anchoring to a validated PK core.

Process Chemistry and Scale-Up: A Key Intermediate with Established Synthetic Protocols and Multiple Commercial Sources

For process chemistry groups engaged in the scale-up of asunaprevir or related isoquinoline-based therapeutics, 7-chloro-4-methoxyisoquinolin-1(2H)-one is the specified intermediate in published synthetic routes, undergoing direct chlorination with POCl3 in refluxing DMF to afford the 1,7-dichloro derivative required for final coupling [1]. Multiple commercial suppliers (AKSci, Bidepharm, Aladdin, Apollo Scientific) stock the compound at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC), ensuring supply chain reliability and quality consistency for kilo-scale campaigns [2]. The compound's well-defined physicochemical properties (MW 209.63 g/mol, density 1.37±0.1 g/cm³ predicted, boiling point 460.8±45.0 °C predicted) facilitate solvent selection, purification development, and crystallization optimization .

Comparative Medicinal Chemistry and SAR Education: A Model Compound for Demonstrating Positional Substitution Effects on PK

The extensive SAR data surrounding the isoquinoline P2* moiety in the asunaprevir program provide a rich educational dataset for medicinal chemistry training and computational modeling [1]. The quantitative comparison of substitution effects—including the 2.3-fold AUC difference between 7-Cl and 6-OCH3, the 2.2- to 3.3-fold bioavailability range across substitution positions, and the 700-fold PK divergence between isoquinoline and quinoline cores—offers a compelling case study in how subtle structural modifications produce profound PK consequences [2]. 7-Chloro-4-methoxyisoquinolin-1(2H)-one serves as both the synthetic entry point and the conceptual anchor for exploring these SAR principles in an academic or industrial training context, with the commercial availability of the compound facilitating hands-on laboratory exercises .

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